molecular formula C15H28N2O5 B12098026 tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate

tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B12098026
M. Wt: 316.39 g/mol
InChI Key: NJMJZMDADFYIBV-HNNXBMFYSA-N
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Description

Tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound often used in synthetic chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is substituted with various functional groups, including tert-butyl, hydroxymethyl, and a tert-butoxycarbonyl (Boc) protecting group. The stereochemistry at the 3-position is specified as (3S), indicating the spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Hydroxymethyl Group: This can be achieved through a hydroxymethylation reaction, often using formaldehyde or a similar reagent.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amine.

    Final Coupling: The final step involves coupling the Boc-protected amine with the pyrrolidine ring, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: LiAlH4, NaBH4.

    Substitution: TFA, hydrochloric acid (HCl).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Deprotected amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.

Biology

In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. Its structure allows for interactions with various biological targets, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, this compound can serve as a precursor for the synthesis of pharmaceutical agents. Its ability to interact with biological molecules makes it a candidate for developing drugs targeting specific pathways.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc protecting group can be removed under specific conditions, allowing the free amine to participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the Boc protecting group.

    tert-Butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-methylpyrrolidine-1-carboxylate: Has a methyl group instead of a hydroxymethyl group.

Uniqueness

Tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its combination of functional groups and stereochemistry. The presence of the Boc protecting group allows for selective deprotection and further functionalization, making it a valuable intermediate in synthetic chemistry.

This compound’s versatility and reactivity make it a significant player in various fields, from synthetic chemistry to medicinal research. Its unique structure and properties enable a wide range of applications, highlighting its importance in scientific and industrial contexts.

Properties

Molecular Formula

C15H28N2O5

Molecular Weight

316.39 g/mol

IUPAC Name

tert-butyl (3S)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H28N2O5/c1-13(2,3)21-11(19)16-15(10-18)7-8-17(9-15)12(20)22-14(4,5)6/h18H,7-10H2,1-6H3,(H,16,19)/t15-/m0/s1

InChI Key

NJMJZMDADFYIBV-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(CCN(C1)C(=O)OC(C)(C)C)CO

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)CO

Origin of Product

United States

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